Laminaribiose octaacetate

Catalog No.
S1794674
CAS No.
51157-42-7
M.F
C₂₈H₃₈O₁₉
M. Wt
678.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laminaribiose octaacetate

CAS Number

51157-42-7

Product Name

Laminaribiose octaacetate

IUPAC Name

[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C₂₈H₃₈O₁₉

Molecular Weight

678.59

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1,2,4,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl -β-D-glucopyranosyl)-α-D-glucopyranoside; 3-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-D-glucopyranose Tetraacetate;
  • Antimicrobial Activity

    Research suggests laminaribiose peracetate may exhibit antimicrobial properties. Studies have investigated its effectiveness against certain bacteria and fungi, although more research is needed to understand the mechanisms and potential applications [].

  • Biomedical Research

    Laminaribiose peracetate's potential for biological applications is being explored. One area of interest is its use in drug delivery systems due to its sugar structure and solubility properties [].

Laminaribiose octaacetate is an octaacetate ester derived from laminaribiose, a disaccharide consisting of two glucose units linked by a β-(1→3) glycosidic bond. This compound has the molecular formula C28H38O19C_{28}H_{38}O_{19} and a molecular weight of 678.59 g/mol . Laminaribiose itself is a product of the hydrolysis of polysaccharides such as curdlan, which is a β-glucan produced by certain bacteria. The octaacetate form of laminaribiose is characterized by the acetylation of all eight hydroxyl groups present in the molecule, enhancing its stability and solubility in organic solvents, which makes it useful for various

Due to its multiple functional groups. Notably, it can be utilized as a starting material for synthesizing other complex carbohydrates and derivatives. For instance, it has been converted into N-acetylhyalobiuronic acid through a series of reactions that include azidonitration and selective alkylidenation or tritylation, allowing for the discrimination of hydroxyl groups in disaccharide intermediates .

Additionally, the compound can participate in hydrolysis reactions under acidic or enzymatic conditions, reverting to laminaribiose and acetic acid. This property is significant in studying carbohydrate metabolism and enzyme interactions.

Laminaribiose octaacetate can be synthesized through several methods:

  • Acetolysis of Curdlan: This method involves the degradation of curdlan using specific enzymes, followed by acetylation to yield both alpha- and beta-laminaribiose octaacetates. The yield can vary, with reports indicating greater than 50% yield for beta-laminaribiose octaacetate .
  • Cation Exchange Resin Method: In this approach, laminaribiose is isolated from reversion products obtained through the action of cation exchange resins on D-glucose, followed by acetylation to produce the octaacetate form .
  • Chemical Synthesis: More complex synthetic routes involve multiple steps where protective group strategies are employed to selectively modify hydroxyl groups before final acetylation.

Laminaribiose octaacetate has several applications in research and industry:

  • Organic Synthesis: It serves as a valuable intermediate in synthesizing more complex carbohydrates and biopolymers.
  • Prebiotic Studies: Due to its potential prebiotic properties, it may be used in formulations aimed at enhancing gut health.
  • Pharmaceutical Research: Its derivatives could be explored for therapeutic uses related to immune modulation and gut microbiota regulation.

Interaction studies involving laminaribiose octaacetate primarily focus on its role as a substrate for enzymes that target glycosidic bonds. Research into similar compounds suggests they may interact with various enzymes involved in carbohydrate metabolism, influencing digestion and absorption processes in the gastrointestinal tract. The unique structure of laminaribiose octaacetate allows for specific interactions that could be exploited in enzyme kinetics studies or metabolic pathway analyses.

Several compounds share structural similarities with laminaribiose octaacetate. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Maltose OctaacetateDisaccharide linked by α-(1→4) bondDifferent glycosidic linkage
Cellobiose OctaacetateDisaccharide linked by β-(1→4) bondVariance in linkage type
Gentiobiose OctaacetateDisaccharide linked by β-(1→6) bondDistinct glycosidic bond
Lactose OctaacetateDisaccharide composed of glucose and galactoseContains different monosaccharides

Laminaribiose octaacetate stands out due to its specific β-(1→3) glycosidic linkage, differentiating it from other disaccharides that typically feature α or β-(1→4) or β-(1→6) linkages. This unique bonding contributes to its distinct biological activities and reactivity patterns compared to other acetylated disaccharides.

XLogP3

0.2

Wikipedia

Laminaribiose octaacetate

Dates

Modify: 2024-04-14

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